![molecular formula C21H23NO3 B2773318 N-(1-(benzofuran-2-yl)propan-2-yl)-3-(4-methoxyphenyl)propanamide CAS No. 2034610-57-4](/img/structure/B2773318.png)
N-(1-(benzofuran-2-yl)propan-2-yl)-3-(4-methoxyphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(benzofuran-2-yl)propan-2-yl)-3-(4-methoxyphenyl)propanamide, also known as BPAP, is a novel psychoactive compound that has gained attention in recent years due to its potential therapeutic applications. BPAP belongs to the class of compounds known as phenylpropanoids, which are known to exhibit a wide range of biological activities.
科学的研究の応用
Metabolism and Disposition
One study on the metabolism and disposition of a novel orexin 1 and 2 receptor antagonist, which is a benzofuran derivative similar to N-(1-(benzofuran-2-yl)propan-2-yl)-3-(4-methoxyphenyl)propanamide, highlighted its extensive metabolism in humans. The compound and its metabolites were analyzed in blood, urine, and feces of healthy subjects to understand its elimination pathways. It was found that elimination occurred principally via feces, with only a minor fraction excreted in urine, indicating the compound undergoes extensive metabolic transformations in the body (Renzulli et al., 2011).
Pharmacokinetics and Drug Interaction
Another significant application area is the investigation of drug interactions and pharmacokinetics. For example, a study explored the interaction between MDMA (Ecstasy) and paroxetine, focusing on the pharmacodynamic and pharmacokinetic effects of this combination in humans. Such research provides insights into how benzofuran derivatives might interact with other substances in the body, impacting their efficacy and safety profiles (Farré et al., 2007).
Potential Therapeutic Effects
Research has also delved into the potential therapeutic effects of benzofuran derivatives. For instance, prucalopride, a selective benzofuran 5-hydroxytryptamine(4)-receptor agonist, was studied for its effects on gastrointestinal and colonic transit in patients with constipation. Such studies contribute to our understanding of the therapeutic potential of benzofuran derivatives in treating various conditions (Bouras et al., 2001).
特性
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-(4-methoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-15(13-19-14-17-5-3-4-6-20(17)25-19)22-21(23)12-9-16-7-10-18(24-2)11-8-16/h3-8,10-11,14-15H,9,12-13H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVHRWXFDQWOCOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC(=O)CCC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(benzofuran-2-yl)propan-2-yl)-3-(4-methoxyphenyl)propanamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。